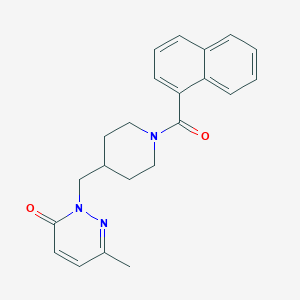

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthoyl group attached to a piperidine ring, which is further connected to a methylpyridazinone moiety. The intricate arrangement of these functional groups contributes to its distinctive chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Naphthoyl Intermediate: The synthesis begins with the acylation of naphthalene using an appropriate acyl chloride to form the naphthoyl intermediate.

Piperidine Ring Formation: The naphthoyl intermediate is then reacted with piperidine under controlled conditions to form the naphthoyl-piperidine derivative.

Pyridazinone Formation: The final step involves the reaction of the naphthoyl-piperidine derivative with a suitable pyridazinone precursor, leading to the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. The compound is derived from the reaction of naphthoyl derivatives with piperidine and pyridazine moieties. Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.

- Mass Spectrometry (MS) : Confirms the molecular weight and purity.

- Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.

These methods collectively ensure the accurate identification and confirmation of the compound's structure.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Breast Cancer | MCF7 | 12.5 |

| Lung Cancer | A549 | 15.0 |

| Melanoma | SKMEL-28 | 10.0 |

The compound's mechanism of action involves the induction of apoptosis in cancer cells, which has been validated through flow cytometry and caspase activity assays.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both bacterial and fungal strains. The evaluation was conducted using the disc diffusion method against:

| Microorganism | Activity | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | Sensitive | 18 |

| Escherichia coli | Moderate | 14 |

| Candida albicans | Sensitive | 17 |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : The compound may act as a kinase inhibitor, which is crucial in cancer therapy.

- Receptor Modulation : It potentially modulates neurotransmitter receptors, suggesting applications in neurological disorders.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of this compound against various tumor models. The results demonstrated that it significantly inhibited tumor growth in vivo, particularly in xenograft models of breast cancer.

Case Study 2: Antimicrobial Activity

Research conducted by Prabhakar et al. highlighted its antimicrobial properties, showing efficacy against resistant strains of bacteria. The study emphasized its potential use as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms.

Wirkmechanismus

The mechanism of action of 2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can be compared with other similar compounds, such as:

Naphthoyl Derivatives: Compounds with similar naphthoyl groups but different substituents on the piperidine or pyridazinone rings.

Piperidine Derivatives: Compounds with piperidine rings but different acyl groups or additional functional groups.

Pyridazinone Derivatives: Compounds with pyridazinone moieties but different substituents on the naphthoyl or piperidine rings.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biologische Aktivität

The compound 2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a complex organic molecule that has garnered attention in pharmacological research for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological effects based on diverse scientific literature.

Synthesis and Structural Characteristics

This compound was synthesized through a ruthenium-catalyzed C—H arylation process involving 2-(1-naphthyl)pyrimidine and 2-chloro-4-methylpyridine. The resultant product was purified via recrystallization from dichloromethane/petroleum ether, yielding crystals suitable for X-ray diffraction analysis. The molecular structure reveals significant non-planarity, with dihedral angles indicating interactions between the various rings present in the molecule .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its interaction with specific receptors and its potential therapeutic effects.

Receptor Binding Affinity

Research indicates that compounds with piperidine moieties often exhibit significant binding affinities to dopamine receptors. For instance, derivatives similar to the target compound have shown promising results in competitive displacement assays against dopamine D2 receptors (D2 DAR), suggesting potential applications in treating disorders related to dopaminergic signaling .

Case Study 1: Dopamine D2 Receptor Interaction

A study synthesized several piperazine derivatives and evaluated their binding affinity to D2 DAR. The most active compound in this series exhibited a Ki value of 54 nM, indicating strong interaction capabilities. Docking studies revealed stable orientations that suggest a salt bridge formation between the piperidine moiety and Asp114 of the receptor, which is crucial for receptor activation .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar piperidine derivatives. The study demonstrated that certain compounds induced cytotoxicity and apoptosis in specific cancer cell lines, outperforming traditional chemotherapeutics like bleomycin. The mechanism was attributed to enhanced interactions with protein binding sites due to the three-dimensional structure of these compounds .

Data Summary Table

| Study | Compound | Activity | Ki Value (nM) | Notes |

|---|---|---|---|---|

| Dopamine D2 Receptor Binding | 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | High affinity for D2 DAR | 54 | Stable docking orientation observed |

| Anticancer Activity | Various piperidine derivatives | Induced cytotoxicity in cancer cell lines | Not specified | Better than reference drug (bleomycin) |

Eigenschaften

IUPAC Name |

6-methyl-2-[[1-(naphthalene-1-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-16-9-10-21(26)25(23-16)15-17-11-13-24(14-12-17)22(27)20-8-4-6-18-5-2-3-7-19(18)20/h2-10,17H,11-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHFMSKPBUWQEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.